molecular formula C22H34O4 B165901 Butyl isodecyl phthalate CAS No. 42343-36-2

Butyl isodecyl phthalate

Cat. No.: B165901
CAS No.: 42343-36-2
M. Wt: 362.5 g/mol
InChI Key: IOVNHINTOHPELQ-UHFFFAOYSA-N
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Description

Butyl isodecyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is specifically used to enhance the properties of polyvinyl chloride (PVC) and other polymers. It is known for its effectiveness in providing flexibility and durability to plastic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isodecyl phthalate is synthesized through the esterification reaction of phthalic anhydride with butyl alcohol and isodecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where phthalic anhydride, butyl alcohol, and isodecyl alcohol are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then cooled and stored for further use.

Chemical Reactions Analysis

Types of Reactions

Butyl isodecyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butyl alcohol and isodecyl alcohol).

    Oxidation: Under oxidative conditions, this compound can be oxidized to form phthalic acid derivatives.

    Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols under mild heating.

Major Products Formed

    Hydrolysis: Phthalic acid, butyl alcohol, and isodecyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Substituted phthalate esters.

Scientific Research Applications

Butyl isodecyl phthalate has various applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging.

    Industry: Widely used in the production of flexible PVC products, such as cables, flooring, and automotive interiors.

Mechanism of Action

The mechanism of action of butyl isodecyl phthalate involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, this compound inserts itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in increased flexibility and durability of the material.

Comparison with Similar Compounds

Butyl isodecyl phthalate is similar to other phthalate esters, such as:

  • Di-n-butyl phthalate
  • Diisobutyl phthalate
  • Di-2-ethylhexyl phthalate
  • Diisononyl phthalate
  • Diisodecyl phthalate

Uniqueness

This compound is unique in its specific combination of butyl and isodecyl alcohols, which provides a balance of flexibility and durability. Compared to other phthalates, it offers a distinct set of properties that make it suitable for specific applications where a combination of flexibility and resistance to degradation is required.

Properties

IUPAC Name

1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNHINTOHPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873283
Record name Butyl 8-methylnonyl phthalate
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-18-9, 42343-36-2
Record name Butyl 8-methylnonyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl isodecyl phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalic acid, butyl 8-methylnonyl ester
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Record name Butyl 8-methylnonyl phthalate
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Record name Butyl isodecyl phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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